molecular formula C15H11FN2O2S B6549338 N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide CAS No. 1040638-50-3

N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide

Cat. No.: B6549338
CAS No.: 1040638-50-3
M. Wt: 302.3 g/mol
InChI Key: JTPZDPYDNRUPTK-UHFFFAOYSA-N
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Description

“N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide” is a chemical compound with the formula C11H8FNOS. It has a molecular weight of 221.251 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C11H8FNOS/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H, (H,13,14) . This structure can be viewed as a 2D Mol file or a computed 3D SD file .

Future Directions

Thiophene derivatives are a topic of interest for medicinal chemists due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and investigation of new structural prototypes like “N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide” with more effective pharmacological activity could be a potential future direction .

Properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c16-12-5-2-1-4-11(12)13-8-10(18-20-13)9-17-15(19)14-6-3-7-21-14/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPZDPYDNRUPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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